Schisandrol B

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

BESIGOMSIN hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der chemischen Eigenschaften und Reaktionen von Lignanen verwendet.

Biologie: BESIGOMSIN wurde nachweislich entzündungshemmende, antioxidative und neuroprotektive Wirkungen haben.

Medizin: BESIGOMSIN hat potenzielle therapeutische Anwendungen bei der Behandlung von Lebererkrankungen, Bluthochdruck und neurodegenerativen Erkrankungen.

Wirkmechanismus

BESIGOMSIN entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

Hemmung der Lipidperoxidation: BESIGOMSIN begrenzt die Lipidperoxidation, was zum Schutz der Zellen vor oxidativem Schaden beiträgt.

Entzündungshemmende Wirkung: Es verhindert die Freisetzung von Arachidonsäure in Makrophagen und reduziert so Entzündungen.

Biochemische Analyse

Biochemical Properties

Schisandrol B interacts with various enzymes, proteins, and other biomolecules. It has been reported to induce inhibition of human lung cancer, cholangiocarcinoma, gallbladder cancer, and gastric cancer cells through which are mediated by inhibition of cyclin D1, as well as CDK4, and CDK6 promoting activation of p21 and p53 .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It significantly protects against hepatocyte injury . It also suppresses the TGF-β1/Smads signaling pathway in hepatic stellate cells (HSCs) and inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. The antitumor activities of this compound were mainly through apoptosis and cell cycle arrest at the diver’s stage . It also inhibits IKKα/β activation and IκBα phosphorylation in TGFβ1-treated VSMCs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to protect against LCA-induced intrahepatic cholestasis . Furthermore, therapeutic treatment with this compound decreased mortality in cholestatic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound protects against hepatocyte injury in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It accelerates the metabolism of bile acids, promotes bile acid efflux into the intestine, and induces hepatic expression of the PXR-target genes Cyp3a11, Ugt1a1, and Oatp2, which are involved in bile acid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to accumulate particularly in the liver and kidneys .

Vorbereitungsmethoden

BESIGOMSIN wird typischerweise aus Schisandra chinensis isoliert. Das Herstellungsverfahren umfasst Extraktions- und Reinigungsprozesse. Die Verbindung kann mit Lösungsmitteln wie Chloroform, Ethylacetat und Dimethylsulfoxid (DMSO) extrahiert werden, ist aber in Wasser unlöslich . Die synthetische Herstellung von BESIGOMSIN ist komplex und umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Reinheit und Ausbeute zu erreichen .

Analyse Chemischer Reaktionen

BESIGOMSIN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wirkmechanismus

BESIGOMSIN exerts its effects through various molecular targets and pathways:

Lipid Peroxidation Inhibition: BESIGOMSIN limits lipid peroxidation, which helps protect cells from oxidative damage.

Anti-inflammatory Action: It prevents the release of arachidonic acid in macrophages, reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

BESIGOMSIN ähnelt anderen Lignanen, die aus Schisandra chinensis isoliert wurden, wie Schisandrol B und Gomisin N. BESIGOMSIN ist durch seine spezifischen pharmakologischen Wirkungen und molekularen Zielstrukturen einzigartig. So hat this compound zwar ebenfalls entzündungshemmende Eigenschaften, BESIGOMSIN hat jedoch ein breiteres Wirkungsspektrum, darunter Neuroprotektion und Hepatoprotektion .

Zu ähnlichen Verbindungen gehören:

- This compound

- Gomisin N

- Schizandrin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und therapeutischen Potenzialen .

Eigenschaften

CAS-Nummer |

58546-54-6 |

|---|---|

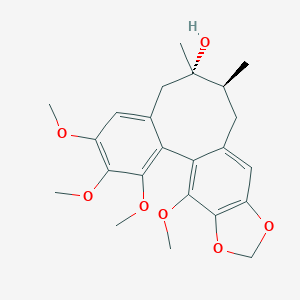

Molekularformel |

C23H28O7 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol |

InChI |

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1 |

InChI-Schlüssel |

ZWRRJEICIPUPHZ-SFDCACGMSA-N |

SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Isomerische SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3 |

Kanonische SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 |

Synonyme |

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol gomisin A schisandrol B schizandrol B TJN 101 TJN-101 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] this compound demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, this compound promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of this compound in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] this compound, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, this compound potentially mitigates vascular fibrosis.

Q3: How does this compound protect against cholestatic liver injury?

A3: this compound exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, this compound demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques can be employed to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does this compound influence the pharmacokinetics of other drugs?

A6: [] this compound exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, this compound demonstrates potent inhibition of CYP2C19. [] Furthermore, this compound can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of this compound?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of this compound and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of this compound?

A8: [] The hepatoprotective effects of this compound have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify this compound in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of this compound in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does this compound perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of this compound. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.